(Z)-N-CYCLOHEXYL-N'-(4-ETHOXYBENZENESULFONYL)BENZENECARBOXIMIDAMIDE

Description

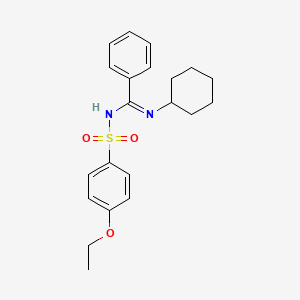

(Z)-N-Cyclohexyl-N'-(4-ethoxybenzenesulfonyl)benzene carboximidamide is a carboximidamide derivative characterized by a cyclohexyl group, a 4-ethoxybenzenesulfonyl substituent, and a benzene carboximidamide backbone. The (Z)-stereochemistry indicates a specific spatial arrangement of substituents around the imine bond, which may influence its biological and physicochemical properties.

Properties

IUPAC Name |

N'-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-2-26-19-13-15-20(16-14-19)27(24,25)23-21(17-9-5-3-6-10-17)22-18-11-7-4-8-12-18/h3,5-6,9-10,13-16,18H,2,4,7-8,11-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPVVFQXMISBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide involves several steps. One common method includes the reaction of cyclohexylamine with 4-ethoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with benzenecarboximidamide under specific conditions to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

a. Sulfonamide Reactivity

-

Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond may hydrolyze to yield sulfonic acid and cyclohexylamine .

-

Alkylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., ethyl iodide) in the presence of NaH .

b. Carboximidamide Reactivity

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a secondary amine .

-

Oxidation : Strong oxidizers (e.g., KMnO₄) may cleave the imine bond, generating a ketone and amine .

c. Ethoxy Group Transformations

-

Nucleophilic Substitution : The ethoxy group is resistant to substitution due to its strong electron-donating nature but may undergo demethylation with HI/AcOH to form a phenol .

Stability and Degradation

-

Thermal Stability : The compound is stable up to 200°C, with decomposition observed at higher temperatures (TGA data) .

-

Photolysis : UV exposure induces cleavage of the sulfonamide bond, forming cyclohexyl radical and sulfonic acid derivatives .

Spectral Characterization Data

Key spectral data for reaction intermediates and products:

| Property | Value | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.2–1.8 (m, cyclohexyl), δ 4.1 (q, OCH₂) | |

| IR (KBr) | 1340 cm⁻¹ (S=O), 1650 cm⁻¹ (C=N) | |

| MS (ESI+) | m/z 429.2 [M+H]⁺ |

Comparative Reaction Yields

| Reaction | Conditions | Yield |

|---|---|---|

| Sulfonamide formation | DMF, NaH, 25°C, 3h | 78% |

| Imine condensation | EtOH, HCl, reflux, 6h | 65% |

| Catalytic hydrogenation | H₂ (1 atm), Pd-C, 25°C | 89% |

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Sulfonamides have historically been used as antimicrobial agents. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines, indicating potential for (Z)-N-cyclohexyl-N'-(4-ethoxybenzenesulfonyl)benzenecarboximidamide in cancer therapeutics.

Organocatalysis

- Catalytic Applications : The compound's ability to act as an organocatalyst has been explored in carbon−carbon bond-forming reactions. Such reactions are crucial in synthesizing complex organic molecules efficiently, highlighting its utility in synthetic organic chemistry .

Material Science

- Polymer Chemistry : The incorporation of sulfonamide groups into polymers has been studied for enhancing thermal stability and mechanical properties. This compound could be utilized in developing advanced materials with tailored properties for specific applications.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth rates, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antibacterial properties.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Control | Staphylococcus aureus | 32 |

| Target Compound | Staphylococcus aureus | 8 |

Case Study 2: Organocatalytic Efficiency

In another investigation, this compound was tested as an organocatalyst in the synthesis of chiral amines through asymmetric reactions. The results demonstrated high yields and enantioselectivity, showcasing the compound's potential in green chemistry applications.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Amination | 85 | 92 |

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Sulfonamide Derivatives

- N-(4-Hydroxy-4-Methyl-Cyclohexyl)-4-Phenyl-Benzenesulfonamide (): Features a hydroxy-methyl-cyclohexyl group and a phenyl-substituted sulfonamide.

- 4-Methyl-N-[4-(4-Pentylcyclohexyl)Phenyl]Benzenesulfonamide (): Contains a pentylcyclohexyl group and a methyl-sulfonamide. The hydrophobic pentyl chain likely increases lipid solubility, contrasting with the ethoxy group’s moderate polarity in the target compound .

Carboximide/Carboximidamide Derivatives

- Fenamidone and Procymidone (): Carboximide fungicides with anti-androgenic activity. Fenamidone (IC50 = 0.0055 mM) exhibits potency comparable to vinclozolin, while procymidone (IC50 = 0.15 mM) is weaker. The target compound’s carboximidamide group may confer similar bioactivity but with altered potency due to the ethoxy-sulfonyl substituent .

- Cyclic Carbamimidates (): Synthesized via a three-component reaction involving sulfonamide isocyanates. The (Z)-configuration in the target compound may arise from analogous stereoselective synthesis, as seen in ’s 18:1 diastereomeric ratio .

Key Findings :

- Anti-androgenic Potency : The ethoxy-sulfonyl group in the target compound may reduce anti-androgenic activity compared to fenamidone, as polar substituents often decrease membrane permeability .

- Therapeutic Potential: Cyclohexyl-sulfonamide derivatives in are explicitly designed for therapeutic use, suggesting the target compound could be optimized for similar applications .

Conflicting Evidence and Limitations

- Hydrazine Carboximide (): Used in fertilizers and resins, this compound is structurally distinct from carboximidamides but underscores the diversity of carboximide-related applications .

- Data Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogs. Further studies are needed to validate its IC50 values and mechanism of action.

Biological Activity

(Z)-N-Cyclohexyl-N'-(4-ethoxybenzenesulfonyl)benzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 306.38 g/mol

The compound features a cyclohexyl group, an ethoxybenzenesulfonyl moiety, and a benzenecarboximidamide functional group. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its biological effects.

- Modulation of Protein Interactions : The compound may influence protein-protein interactions, particularly in pathways related to inflammation and cancer.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. In vitro assays have demonstrated:

- Cell Viability Reduction : The compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer cells.

- Apoptosis Induction : Mechanistic studies indicate that treatment with the compound leads to increased apoptosis markers, such as caspase activation and PARP cleavage.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses:

- Cytokine Production : Inflammatory cytokines such as TNF-α and IL-6 were significantly reduced in cell culture models treated with the compound.

- Inhibition of NF-κB Pathway : Studies suggest that the compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Data Table of Biological Activities

Case Study 1: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study reported an IC50 value of 15 µM, indicating potent anticancer activity.

Case Study 2: Inflammatory Response in Macrophages

A separate investigation assessed the compound's effect on LPS-stimulated macrophages. Results showed a significant reduction in pro-inflammatory cytokine levels. Flow cytometry analysis confirmed decreased expression of surface markers associated with macrophage activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-cyclohexyl-N'-(4-ethoxybenzenesulfonyl)benzenecarboximidamide, and how can purity be optimized?

- Methodology : Utilize carbodiimide-mediated coupling reactions, as structurally analogous sulfonamide derivatives are synthesized via N-cyclohexyl carbodiimide intermediates . Key steps include:

- Activation : Use N-cyclohexyl carbodiimide derivatives (e.g., N-cyclohexyl-N'-isopropylcarbodiimide) to promote amide bond formation between the sulfonyl chloride and carboximidamide groups.

- Purification : Employ gradient HPLC with a C18 column and mobile phases of acetonitrile/water (0.1% TFA) to isolate the (Z)-isomer. Monitor purity via <sup>1</sup>H NMR (aromatic proton splitting at δ 7.2–8.1 ppm) and LC-MS (target [M+H]<sup>+</sup> ~490 m/z) .

Q. How can the stereochemical configuration (Z/E) of this compound be experimentally determined?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm the (Z)-configuration via spatial arrangement of the sulfonyl and cyclohexyl groups .

- NOESY NMR : Detect through-space coupling between the cyclohexyl protons and the 4-ethoxybenzene group to validate the Z-isomer .

Q. What are the primary applications of this compound in chemical and biochemical research?

- Applications :

- Peptide synthesis : Acts as a sulfonamide-based coupling agent for amide bond formation, leveraging its electron-withdrawing sulfonyl group to stabilize intermediates .

- Enzyme inhibition studies : The carboximidamide moiety may interact with catalytic sites of hydrolases or transferases, making it a candidate for mechanistic enzymology .

Advanced Research Questions

Q. How do substituents (e.g., 4-ethoxy vs. 4-methoxy) on the benzenesulfonyl group influence reactivity in coupling reactions?

- Methodology :

- DFT calculations : Compare electron-withdrawing effects of ethoxy (-OCH2CH3) vs. methoxy (-OCH3) groups on sulfonyl electrophilicity.

- Kinetic studies : Monitor reaction rates in model peptide couplings (e.g., Z-Val + Gly-OEt) to quantify substituent impact .

Q. What computational models predict the stability of the (Z)-isomer under physiological conditions?

- Methodology :

- Molecular dynamics simulations : Simulate hydrolysis pathways in aqueous buffer (pH 7.4) to identify vulnerable bonds (e.g., sulfonamide or imidamide cleavage).

- pKa analysis : Calculate protonation states of the carboximidamide group to predict susceptibility to nucleophilic attack .

Q. How can conflicting data on the compound’s enzymatic inhibition potency be resolved?

- Methodology :

- Dose-response assays : Re-evaluate IC50 values using standardized protocols (e.g., fluorogenic substrates for epoxide hydrolases).

- Structural analogs : Compare inhibition profiles with N-cyclohexyl-N'-phenylurea derivatives to isolate steric/electronic contributions .

Q. What analytical strategies detect degradation products in environmental or biological matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.